Europium(III) chloride

Overview

Description

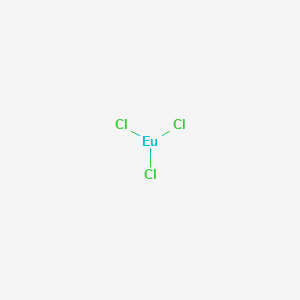

Europium chloride is an inorganic compound with the chemical formula EuCl3. It is a yellow solid in its anhydrous form and is highly hygroscopic, meaning it readily absorbs water to form a white crystalline hexahydrate, EuCl3·6H2O. This compound is primarily used in research and has significant applications in various scientific fields .

Mechanism of Action

Target of Action

Europium chloride (EuCl3), also known as trichloroeuropium, is primarily used in research . It serves as a precursor to other europium compounds . The primary targets of EuCl3 are therefore the reactants in these chemical reactions.

Mode of Action

EuCl3 interacts with its targets through chemical reactions. For instance, it can be converted to the corresponding metal bis(trimethylsilyl)amide via salt metathesis with lithium bis(trimethylsilyl)amide . This reaction is performed in tetrahydrofuran (THF) and requires a period at reflux .

Biochemical Pathways

EuCl3 is involved in the synthesis of various europium compounds. For example, the reduction of EuCl3 with hydrogen gas under heating conditions produces EuCl2 . EuCl2 has been used to prepare organometallic compounds of europium (II), such as bis(pentamethylcyclopentadienyl)europium (II) complexes .

Pharmacokinetics

It’s important to note that eucl3 is hygroscopic and rapidly absorbs water to form a white crystalline hexahydrate, eucl3·6h2o . This property may affect its bioavailability in certain applications.

Result of Action

The result of EuCl3’s action is the formation of other europium compounds. These compounds can have various applications, such as in the preparation of luminescent europium (III) terpyridyl chelate , or in the synthesis of coordination polymers with 2,2′-bipyrimidine-mediated ferromagnetic interactions .

Action Environment

The action of EuCl3 is influenced by environmental factors. For instance, it is sensitive to moisture and rapidly forms a hexahydrate when exposed to water . Therefore, it should be stored in a dry, cool, and well-ventilated place . Additionally, the reactions involving EuCl3 often require specific conditions, such as heating or the presence of certain solvents .

Biochemical Analysis

Biochemical Properties

It is known that Europium Chloride (EuCl3) can be converted to other europium compounds via various chemical reactions . These compounds may interact with enzymes, proteins, and other biomolecules, but specific interactions have not been documented in the literature.

Cellular Effects

A study on Tetrahymena thermophila, a model eukaryotic microorganism, showed that Europium Chloride (EuCl3) caused oxidative stress and overexpression of genes encoding various antioxidant enzymes

Molecular Mechanism

It is known that Europium Chloride (EuCl3) can be converted to other europium compounds, which may exert effects at the molecular level . Specific binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression have not been documented.

Temporal Effects in Laboratory Settings

It is known that the anhydrous compound rapidly absorbs water to form a white crystalline hexahydrate This suggests that the compound’s effects may change over time due to hydration

Preparation Methods

Europium chloride can be synthesized through several methods:

Hydrochloric Acid Route: Treating europium oxide (Eu2O3) with aqueous hydrochloric acid produces hydrated europium chloride (EuCl3·6H2O).

Ammonium Chloride Route: Anhydrous europium chloride is often prepared by heating europium oxide or hydrated europium chloride with ammonium chloride at around 230°C.

Chemical Reactions Analysis

Europium chloride undergoes various chemical reactions:

Reduction: When reduced with hydrogen gas under heating, europium chloride forms europium dichloride (EuCl2).

Salt Metathesis: In the presence of lithium bis(trimethylsilyl)amide in tetrahydrofuran (THF), europium chloride forms europium bis(trimethylsilyl)amide.

Coordination Complex Formation: Europium chloride can be used to prepare more complex coordination compounds, such as bis(pentamethylcyclopentadienyl)europium(II) complexes.

Scientific Research Applications

Europium chloride has a wide range of applications in scientific research:

Luminescent Materials: It is used in the development of luminescent materials for various display technologies, including cathode-ray tubes and fluorescent lamps.

Electrochemical Studies: Europium chloride is studied for its electrochemical properties in different molten salt mixtures, which are important for developing new materials and nuclear applications.

Material Recovery: Photochemical processes involving europium chloride are significant for material recovery and recycling.

Comparison with Similar Compounds

Europium chloride can be compared with other similar compounds, such as:

Samarium Chloride (SmCl3): Similar to europium chloride, samarium chloride is used in research and has applications in luminescent materials and catalysis.

Gadolinium Chloride (GdCl3): Gadolinium chloride is another lanthanide chloride with applications in magnetic resonance imaging (MRI) contrast agents and luminescent materials.

Europium Dichloride (EuCl2): This compound is formed by the reduction of europium chloride and is used in the preparation of organometallic compounds.

Europium chloride stands out due to its unique luminescent properties and its ability to form a variety of coordination complexes, making it a valuable compound in both research and industrial applications .

Properties

IUPAC Name |

trichloroeuropium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3ClH.Eu/h3*1H;/q;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNMXSTWQJRPBJZ-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

Cl[Eu](Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

EuCl3, Cl3Eu | |

| Record name | europium(III) chloride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Europium(III)_chloride | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2041965 | |

| Record name | Europium(III) chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2041965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Greenish-yellow needles; [Merck Index] | |

| Record name | Europium chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2104 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

10025-76-0 | |

| Record name | Europium trichloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10025-76-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Europium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010025760 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Europic chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=281265 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Europium chloride (EuCl3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Europium(III) chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2041965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Europium (III) chloride, anhydrous | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.025 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

ANone: The research primarily focuses on two main applications of EuCl3:

- Corrosion Inhibition: EuCl3 shows potential as a corrosion inhibitor for aluminum alloys, particularly in aerospace applications. Researchers investigated its synergistic effects with other compounds like cerium chloride and sodium metatungstate to enhance corrosion protection for the aluminum alloy AA2024-T3 [].

- Luminescent Materials: EuCl3 exhibits interesting photoluminescent properties. Studies explored its behavior in solutions with N,N-dimethylformamide and hydrochloric acid, revealing an unusual green photoluminescence, potentially linked to excimer formation and energy transfer mechanisms [].

A: While the specific mechanisms of EuCl3's corrosion inhibition on aluminum alloys are not fully elaborated in the provided abstracts, the research suggests that it might function synergistically with other compounds. High-throughput screening methods were employed to assess the performance of EuCl3 in combination with other potential inhibitors, indicating a combinatorial approach to achieving effective corrosion protection [].

A: Researchers utilized fluorescence spectroscopy to study the photoluminescent properties of EuCl3. Specifically, they investigated the emission spectra of solutions containing EuCl3, N,N-dimethylformamide, and hydrochloric acid. Changes in the characteristic emission lines of Eu3+ ions provided insights into potential energy transfer mechanisms and complex formation in the solution [].

A: Understanding the biological effects of rare earth elements like europium is crucial due to their increasing use in various applications. Research explored the distribution, excretion, and potential toxicity of EuCl3 in rats following intravenous administration. Results showed accumulation primarily in the liver, spleen, and bone, with gradual excretion through feces. High doses of EuCl3 led to the formation of granulomas in the spleen, indicating potential toxicity [, , ].

A: Research indicates potential interactions between europium and calcium (Ca) in biological systems. High doses of intravenously administered EuCl3 in rats led to a significant increase in calcium concentrations in the liver, spleen, and lungs. This suggests a possible disruption of calcium homeostasis by europium. Interestingly, this effect was not observed with ytterbium chloride (YbCl3), hinting at varying toxicological profiles within rare earth elements [, ].

A: Inductively Coupled Plasma Atomic Emission Spectroscopy (ICP-AES) is a key analytical technique used to measure europium concentrations in biological samples. Researchers employed this method to quantify Eu in various tissues and fluids after administering EuCl3 to rats, allowing for the assessment of its distribution and excretion kinetics [, , , ].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(quinolin-3-yl)propanoic acid](/img/structure/B157585.png)